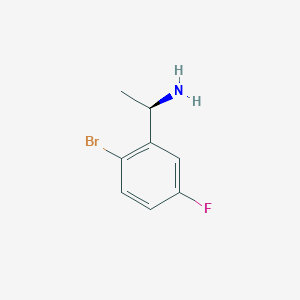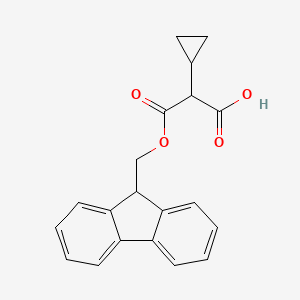![molecular formula C12H13F3O B13053463 1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)
1-[3-(Trifluoromethyl)phenyl]pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)phenyl]pentan-2-one is an organic compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-[3-(Trifluoromethyl)phenyl]pentan-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under specific conditions. One common method includes the use of a Grignard reagent, where 3-(trifluoromethyl)benzaldehyde reacts with a Grignard reagent derived from pentan-2-one . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-[3-(Trifluoromethyl)phenyl]pentan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-[3-(Trifluoromethyl)phenyl]pentan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pentan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The phenyl ring provides a stable framework for binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Trifluoromethyl)phenyl]pentan-2-one can be compared with other similar compounds such as:
1-[4-(Trifluoromethyl)phenyl]butan-2-one: This compound has a similar structure but with a butan-2-one moiety instead of pentan-2-one.
1-[3-(Trifluoromethyl)phenyl]propan-2-one: This compound has a shorter carbon chain, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pentan-2-one moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H13F3O |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)phenyl]pentan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-2-4-11(16)8-9-5-3-6-10(7-9)12(13,14)15/h3,5-7H,2,4,8H2,1H3 |
InChI-Schlüssel |
UMNIERRCITYMFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


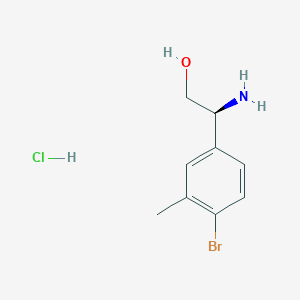
![4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
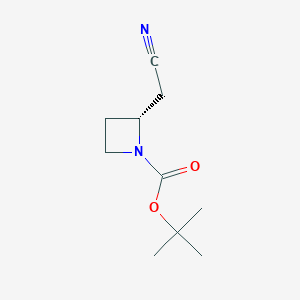
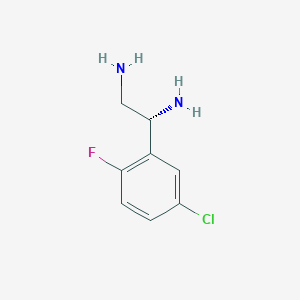
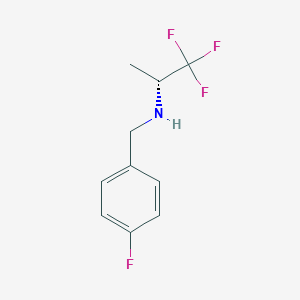


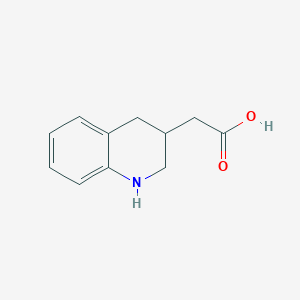
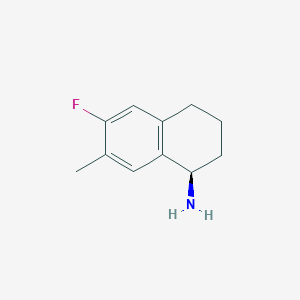
![Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)
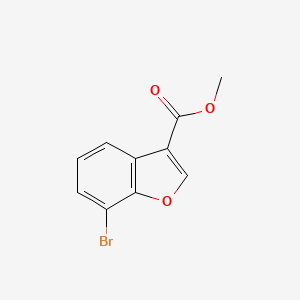
![1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13053453.png)
